molecular formula C22H24N4O2 B4455614 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

Cat. No.: B4455614
M. Wt: 376.5 g/mol
InChI Key: WUZQJJKODQJOBL-UHFFFAOYSA-N
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Description

3-{2-[4-(2,3-Dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a synthetic small molecule research chemical based on the quinazolinone scaffold, a structure recognized for its diverse biological activities and significant research potential in medicinal chemistry . The quinazolinone core is a privileged structure in drug discovery, known for its stability and ability to penetrate biological membranes, including the blood-brain barrier, making it a compound of high interest for investigating central nervous system targets . This specific derivative features a complex molecular architecture that combines the 4(3H)-quinazolinone heterocycle with a 2,3-dimethylphenylpiperazine moiety, suggesting potential multifunctional research applications. Compounds within the quinazolinone class have demonstrated a wide spectrum of pharmacological activities in preclinical research, including notable effects as anticonvulsants, sedative-hypnotics, and anticancer agents . Furthermore, related structural analogs featuring the dimethylphenylpiperazine group have been investigated for their activity on dopaminergic systems, indicating potential research utility in neuroscience for studying receptor interactions . The primary research applications for this compound are anticipated to be in the fields of neuroscience, investigating potential sedative or anticonvulsant mechanisms, and in oncology, where similar quinazolinone derivatives are known to act as protein kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation . Researchers value this scaffold for its versatility and the ability to study structure-activity relationships (SAR), particularly how substitutions at the 2 and 3 positions of the quinazolinone ring system can significantly modulate biological activity and selectivity . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes in controlled settings and is not for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

IUPAC Name

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-6-5-9-20(17(16)2)24-10-12-25(13-11-24)21(27)14-26-15-23-19-8-4-3-7-18(19)22(26)28/h3-9,15H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQJJKODQJOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound containing a leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a quinazolinone core with a piperazine moiety and a 2,3-dimethylphenyl substituent. Its molecular formula is C21H23N5O2C_{21}H_{23}N_5O_2 with a molecular weight of 377.4 g/mol. The synthesis typically involves multi-step procedures that include:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 2,3-dimethylphenyl group.
  • Introduction of the Quinazolinone Moiety : The substituted piperazine is reacted with a quinazolinone precursor under specific conditions to yield the desired product.

Biological Activities

Research indicates that compounds related to quinazolines exhibit significant biological activities, including:

  • Antitumor Activity : Quinazolinones have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds can target specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The presence of the piperazine ring enhances the compound's ability to interact with microbial targets, suggesting potential applications in treating bacterial infections.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of similar quinazolinone derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of piperazine-containing compounds. It found that derivatives similar to 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone exhibited potent activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Key Structural Features:

  • Quinazolinone core: A nitrogen-containing heterocycle known for modulating enzyme activity (e.g., kinases) and receptor binding .
  • Piperazine moiety : Enhances solubility and bioavailability while enabling interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
  • 2,3-Dimethylphenyl group : A lipophilic substituent that may improve blood-brain barrier penetration .

Comparison with Similar Compounds

Quinazolinone derivatives are structurally diverse, with variations in substituents significantly altering pharmacological profiles. Below is a detailed comparison of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activities References
This compound Quinazolinone Piperazine + 2,3-dimethylphenyl + 2-oxoethyl Anticancer (kinase inhibition), CNS modulation (serotonin/dopamine receptors)
3-{6-[4-(4-Fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone Quinazolinone Piperazine + 4-fluorophenyl + 6-oxohexyl Enhanced CNS activity (fluorophenyl improves receptor binding)
3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone Quinazolinone Piperazine + trimethoxybenzyl + 2-oxoethyl Antitumor (DNA intercalation), anti-inflammatory
3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone Quinazolinone Piperazine + phenyl + 4-oxobutyl Antipsychotic (dopamine D2 antagonism)
1-(2,3-Dimethylphenyl)piperazine Piperazine 2,3-Dimethylphenyl Antidepressant (serotonin reuptake inhibition)

Pharmacological Profile Analysis:

Receptor Binding :

  • The 2,3-dimethylphenyl group in the target compound enhances affinity for serotonin (5-HT1A) and dopamine D2 receptors compared to simpler analogs like 1-(2,3-dimethylphenyl)piperazine .
  • Fluorophenyl-substituted analogs (e.g., ) show higher CNS penetration but reduced metabolic stability due to increased lipophilicity.

Anticancer Activity: The quinazolinone core inhibits tyrosine kinases (e.g., EGFR), but activity varies with substituents. The trimethoxybenzyl derivative () exhibits stronger DNA intercalation, while the target compound shows superior kinase selectivity .

Metabolic Stability :

  • Compounds with longer alkyl linkers (e.g., 6-oxohexyl in ) exhibit prolonged half-lives but reduced solubility. The 2-oxoethyl chain in the target compound balances bioavailability and stability .

Quantitative Structure-Activity Relationship (QSAR) Insights:

  • Electron-Donating Groups (e.g., methyl on phenyl): Increase receptor binding but may reduce metabolic clearance .
  • Piperazine Position : N1-substitution (vs. N4) optimizes steric compatibility with receptor pockets .
  • Linker Flexibility : Shorter chains (e.g., 2-oxoethyl) enhance target engagement by reducing conformational entropy .

Biological Activity

3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring and a quinazolinone moiety, suggesting potential interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C21H23N5O2
  • Molecular Weight : 377.4 g/mol
  • IUPAC Name : 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one
  • SMILES Notation : CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C

This compound's structure suggests that it may exhibit significant pharmacological properties due to the presence of both the piperazine and quinazolinone frameworks.

Antimicrobial Activity

Quinazolinones, including derivatives like this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study highlighted the synthesis of novel 4(3H)-quinazolinone derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these, certain derivatives demonstrated IC50 values as low as 0.5 μM against human myelogenous leukemia K562 cells .

Anticancer Activity

The quinazolinone scaffold is recognized for its anticancer potential. The incorporation of different substituents on the quinazolinone core has been linked to enhanced cytotoxic effects against various cancer cell lines.

Research Findings

Recent studies have shown that modifications to the quinazolinone structure can lead to compounds with selective activity against cancer cells. For instance, a derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited low clearance rates in pharmacokinetic studies .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could interact with various receptors or signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
1-(2,3-Dimethylphenyl)piperazineModerate antibacterial activity
4(3H)-quinazolinone derivativesAnticancer and antibacterial
Novel quinazoline derivativesAntifungal and anticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone?

  • Methodological Answer : The synthesis typically involves alkylation of the quinazolinone core with halogenoketones or Mannich bases. For example, nucleophilic substitution reactions using piperazine derivatives (e.g., 4-(2,3-dimethylphenyl)piperazine) in anhydrous solvents like dichloromethane or acetonitrile, with triethylamine as a base, are common. Purification via recrystallization or column chromatography is critical to achieve >85% yield . Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for quinazolinone:piperazine) must be tightly controlled to minimize byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the piperazine N–H protons (δ 2.8–3.5 ppm) and quinazolinone carbonyl (C=O, δ 165–170 ppm) .
  • Mass spectrometry (EI-MS or LC-MS) : Verify the molecular ion peak (e.g., m/z 435.2 for C₂₃H₂₅N₄O₂) and fragmentation patterns .
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 68.5%, H: 6.1%, N: 13.2%) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Receptor binding assays : Radioligand displacement studies for serotonin (5-HT₁A) or dopamine receptors, given the piperazine moiety’s affinity for neurological targets .

Advanced Research Questions

Q. How does the 2,3-dimethylphenyl substituent on the piperazine moiety influence target selectivity and potency?

  • Methodological Answer : Perform comparative SAR studies:

  • Synthesize analogs with substituents like 4-chlorophenyl or 3-methoxyphenyl on the piperazine ring .
  • Evaluate binding affinities using surface plasmon resonance (SPR) or computational docking (e.g., AutoDock Vina) to assess interactions with targets like σ-receptors or kinases .
  • The 2,3-dimethyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration, but may reduce solubility—a trade-off requiring formulation optimization .

Q. How can contradictory data on anti-inflammatory vs. proconvulsant activities be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-response profiling : Test activity across concentrations (0.1–100 μM) in LPS-induced inflammation (RAW 264.7 macrophages) and pentylenetetrazole-induced seizure models .
  • Metabolite identification : Use LC-MS/MS to detect active or toxic metabolites (e.g., hydroxylated derivatives) that may explain dual effects .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., NF-κB vs. GABAergic pathways) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Optimize ADME properties through:

  • Prodrug design : Introduce ester groups at the 2-oxoethyl chain to enhance oral bioavailability .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes to prolong half-life and reduce renal clearance .
  • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) using human liver microsomes .

Q. What computational methods are effective for predicting off-target interactions?

  • Methodological Answer : Combine:

  • Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors near the quinazolinone core) .
  • Machine learning : Train models on ChEMBL data to predict polypharmacology risks (e.g., hERG channel inhibition) .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., 5-HT₁A) over 100 ns trajectories in GROMACS .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show limited efficacy?

  • Methodological Answer : Investigate variables such as:

  • Strain specificity : Test activity against clinical isolates (e.g., methicillin-resistant S. aureus vs. standard lab strains) .
  • Biofilm vs. planktonic cultures : Use crystal violet assays to compare efficacy, as biofilms often require 10× higher concentrations .
  • Synergistic combinations : Pair with β-lactam antibiotics to overcome resistance via efflux pump inhibition .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact solvent grades (e.g., anhydrous THF over technical grade) and reaction atmospheres (N₂ vs. air) to ensure consistency .
  • Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., cisplatin for cytotoxicity) to validate findings .
  • Data Transparency : Share raw NMR/MS spectra and crystallographic data (CCDC deposition) for peer validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone
Reactant of Route 2
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3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

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